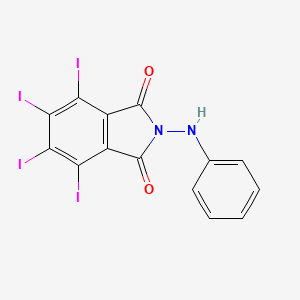
Phthalimide, N-anilinotetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimide, N-anilinotetraiodo- is a derivative of phthalimide, a well-known class of organic molecules. Phthalimides are characterized by their isoindole-1,3-dione structure and are widely recognized for their biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalimide, N-anilinotetraiodo- can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with aniline in the presence of iodine. This reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions . Another method involves the use of ammonium carbonate or urea to treat phthalic anhydride, followed by iodination .
Industrial Production Methods
Industrial production of phthalimide derivatives often involves continuous processes. For example, the vertical reaction tube process uses molten phthalic anhydride and excess ammonia, which react at high temperatures (250–280°C) to form phthalimide. This is followed by further reactions to introduce the aniline and iodine groups .
Chemical Reactions Analysis
Types of Reactions
Phthalimide, N-anilinotetraiodo- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Undergoes nucleophilic substitution reactions with halogens (Cl₂, Br₂, I₂) to form N-halo derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃ in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂, I₂) in the presence of bases like NaOH or KOH.
Major Products Formed
Oxidation: Forms phthalic acid or its derivatives.
Reduction: Produces primary amines.
Substitution: Yields N-halo derivatives such as N-bromophthalimide.
Scientific Research Applications
Phthalimide, N-anilinotetraiodo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalimide, N-anilinotetraiodo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the COX-2 enzyme, leading to anti-inflammatory effects . Additionally, its antiproliferative activity in cancer cells is attributed to its ability to induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Phthalimide, N-anilinotetraiodo- can be compared with other similar compounds such as:
Naphthalimide: Similar structure but with a naphthalene ring instead of a benzene ring.
Succinimide: Contains a succinic acid moiety instead of phthalic acid.
Phthalimide, N-anilinotetraiodo- stands out due to its unique iodine substitution, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
73771-05-8 |
|---|---|
Molecular Formula |
C14H6I4N2O2 |
Molecular Weight |
741.83 g/mol |
IUPAC Name |
2-anilino-4,5,6,7-tetraiodoisoindole-1,3-dione |
InChI |
InChI=1S/C14H6I4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H |
InChI Key |
NNFDNQSETOOMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















